5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid

Scaffold hopping Structural isomerism Bioisostere differentiation

5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid (CAS 1513877-23-0) is a synthetic benzimidazole derivative bearing a 2-sulfonic acid group and a 5-[(2-chlorophenyl)sulfamoyl] substituent, with molecular formula C13H10ClN3O5S2 and molecular weight 387.8 g/mol. The compound is supplied as a research-grade fine chemical by Enamine Ltd.

Molecular Formula C13H10ClN3O5S2
Molecular Weight 387.8 g/mol
CAS No. 1513877-23-0
Cat. No. B6617126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid
CAS1513877-23-0
Molecular FormulaC13H10ClN3O5S2
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O)Cl
InChIInChI=1S/C13H10ClN3O5S2/c14-9-3-1-2-4-10(9)17-23(18,19)8-5-6-11-12(7-8)16-13(15-11)24(20,21)22/h1-7,17H,(H,15,16)(H,20,21,22)
InChIKeyPXXOAALPHYIFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid (CAS 1513877-23-0): Chemical Identity and Procurement Baseline


5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid (CAS 1513877-23-0) is a synthetic benzimidazole derivative bearing a 2-sulfonic acid group and a 5-[(2-chlorophenyl)sulfamoyl] substituent, with molecular formula C13H10ClN3O5S2 and molecular weight 387.8 g/mol . The compound is supplied as a research-grade fine chemical by Enamine Ltd. (distributed via Fujifilm Wako) and Leyan, with a typical purity of 95% . It is a structural isomer of the lornoxicam metabolite 5-Hydroxy Lornoxicam, differing in its benzimidazole core versus the thienothiazine scaffold of the latter, which imparts distinct physicochemical and biological profiles [1]. The compound is intended exclusively for laboratory research use, not for pharmaceutical, food, or household applications .

Why Benzimidazole-2-Sulfonic Acid Analogs Cannot Simply Replace 5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic Acid (CAS 1513877-23-0) in Preclinical Screening


The benzimidazole-2-sulfonic acid scaffold exhibits biological activities—including glutamate racemase inhibition—that are highly sensitive to the nature and position of additional substituents . The parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), acts as a glutamate racemase inhibitor with potential antibacterial applications, but its small size and limited functional-group diversity restrict its utility in target-specific screening cascades . Introduction of a 5-[(2-chlorophenyl)sulfamoyl] group, as in the target compound, substantially alters the molecular recognition surface: the calculated LogP increases to 2.26 and TPSA reaches 129.22 Ų, compared with an estimated LogP of ~0.6 and substantially lower TPSA for BISA, indicating a significant shift in lipophilicity and hydrogen-bonding capacity that will alter membrane permeability, protein binding, and metabolic stability relative to the unsubstituted scaffold . Moreover, the target compound is a structural isomer of 5-Hydroxy Lornoxicam (a thienothiazine-based NSAID metabolite) but built on a benzimidazole core; this scaffold divergence yields fundamentally different pharmacological targets and off-target liability profiles, making generic substitution between these isomers or with simpler benzimidazole-2-sulfonic acids scientifically unsound without explicit comparative data [1]. Procurement decisions must therefore be guided by the specific sulfamoyl substitution pattern rather than by chemical-class membership alone.

Quantitative Differentiation of 5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic Acid (CAS 1513877-23-0) Versus Key Analogs: A Data-Driven Procurement Guide


Scaffold Isomerism: Benzimidazole Core vs. Thienothiazine Core Differentiation at Identical Molecular Formula (C13H10ClN3O5S2)

The target compound, 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid, shares the exact molecular formula C13H10ClN3O5S2 and molecular weight 387.8 g/mol with 5-Hydroxy Lornoxicam (a metabolite of the NSAID lornoxicam), but is built on a fundamentally different core scaffold: a benzimidazole (1H-1,3-benzodiazole) ring system versus the thieno[2,3-e][1,2]thiazine system of the lornoxicam metabolite [1]. This scaffold isomerism creates distinct pharmacophoric geometries: the benzimidazole core presents a planar, aromatic bicyclic system with two hydrogen-bond-donating NH groups, while the thienothiazine core contains a sulfone-containing seven-membered ring. The calculated InChIKey for the target compound is PXXOAALPHYIFJN-UHFFFAOYSA-N , which is different from the InChIKey of 5-Hydroxy Lornoxicam (NQOMZUZLRFQVLR-UHFFFAOYSA-N) [1], confirming unique chemical identity. This scaffold divergence means the two compounds will engage entirely different biological target classes, making them non-interchangeable in any screening or mechanistic study.

Scaffold hopping Structural isomerism Bioisostere differentiation

Physicochemical Property Differentiation: LogP and TPSA Comparison Between Target Compound and Parent BISA Scaffold

The target compound (CAS 1513877-23-0) exhibits a calculated LogP of 2.26 and a topological polar surface area (TPSA) of 129.22 Ų as reported by Leyan based on its structural properties . By comparison, the parent scaffold 1H-benzimidazole-2-sulfonic acid (BISA, CAS 40828-54-4) has a computed XLogP3 of approximately 0.6 and a TPSA of approximately 78 Ų (estimated from its SMILES O=S(=O)(O)c1nc2ccccc2[nH]1) . This represents an increase of approximately 1.7 log units in lipophilicity and an increase of approximately 51 Ų in polar surface area for the target compound. The LogP of 2.26 positions the target compound within the drug-like lipophilicity range (LogP < 5, per Lipinski's rule of five), while the TPSA of 129.22 Ų is consistent with moderate cell permeability (values < 140 Ų are generally considered favorable for oral absorption). The parent BISA, with lower LogP, is predicted to have limited passive membrane permeability, which may restrict its utility in cell-based assays.

Lipophilicity Permeability Drug-likeness

Functional Group Diversity: Dual Sulfonic Acid and Sulfamoyl Motifs Enable Polypharmacology Screening

The target compound incorporates two chemically distinct sulfur-containing functional groups: a free sulfonic acid (-SO3H) at the benzimidazole 2-position and an N-(2-chlorophenyl)sulfamoyl group (-SO2NH-Ar) at the 5-position . The parent BISA (CAS 40828-54-4) contains only the 2-sulfonic acid group . 5-Chloro-1H-benzimidazole-2-sulfonic acid (CAS 40828-56-6) replaces the sulfamoyl group with a simple chlorine atom . 5-(Butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid (CAS 1513877-15-0) contains an N-butylsulfamoyl group lacking the aromatic chlorophenyl moiety . The unique combination of the 2-sulfonic acid (a strong acid, pKa ~ -2 to -3, ionized at physiological pH) and the 2-chlorophenylsulfamoyl group (a neutral sulfonamide with hydrogen-bond donor NH and acceptor S=O, plus a lipophilic chlorophenyl ring) equips the target compound with the capacity for simultaneous ionic, hydrogen-bond, and hydrophobic interactions with protein targets. The sulfonamide moiety is a well-established bioisostere of carboxylic acids and is commonly found in carbonic anhydrase inhibitors, while the benzimidazole-2-sulfonic acid motif is a known glutamate racemase inhibitor pharmacophore .

Fragment-based screening Polypharmacology Sulfonamide bioisostere

Commercial Availability and Cost Benchmarking Against Simple Benzimidazole-2-Sulfonic Acid Analogs

The target compound is commercially available from at least two independent suppliers: Enamine Ltd. (distributed by Fujifilm Wako as product EN300-180273) and Leyan (product 2046999), both offering purity levels of approximately 95% . Pricing from Fujifilm Wako/Enamine is as follows (manufacturer's suggested price, JPY): 100 mg at 148,300 JPY, 250 mg at 211,700 JPY, 500 mg at 333,600 JPY, 1 g at 427,300 JPY, 2.5 g at 837,400 JPY, 5 g at 1,239,100 JPY, and 10 g at 1,837,500 JPY . Leyan lists 1 g pricing at a comparable level with inquiry-based pricing for larger quantities (5 g, 10 g, 25 g) . By comparison, 1H-benzimidazole-2-sulfonic acid (BISA, 98% purity) is available from Sigma-Aldrich at significantly lower cost (~USD 50-150 per gram range, based on catalog pricing structure for research chemicals) . 5-Chloro-1H-benzimidazole-2-sulfonic acid is available from multiple vendors at intermediate pricing. The higher cost of the target compound reflects the multi-step synthesis required to install the 5-[(2-chlorophenyl)sulfamoyl] group via sulfonylation of the pre-formed benzimidazole-2-sulfonic acid intermediate with 2-chlorobenzenesulfonyl chloride, a process that involves protection/deprotection steps and purification [1]. This cost differential underscores the added synthetic complexity that differentiates it from simpler analogs.

Procurement cost analysis Screening library acquisition Supplier comparison

Biological Target Class Inference: Benzimidazole-2-Sulfonic Acid Scaffold as a Glutamate Racemase Inhibitor Pharmacophore with Enhanced Selectivity Potential from 5-Sulfamoyl Extension

The parent scaffold 1H-benzimidazole-2-sulfonic acid (BISA) is an established glutamate racemase (GR) inhibitor, an enzyme essential for bacterial cell wall biosynthesis that catalyzes the conversion of L-glutamate to D-glutamate . In silico studies have demonstrated that the 2-sulfonic acid group of BISA occupies the buried back region of the GR active site, mimicking the C2-carboxylate binding position of D-glutamate [1][2]. The target compound extends this pharmacophore by adding a 5-[(2-chlorophenyl)sulfamoyl] substituent that projects outward from the benzimidazole core, potentially engaging auxiliary binding pockets or solvent-exposed regions of the enzyme surface. While no direct GR inhibition IC₅₀ data are available for the target compound, structure-activity relationship studies on benzimidazole-sulfonamide hybrids have established that the position and electronic nature of the sulfamoyl substituent significantly modulate inhibitory potency, with electron-withdrawing groups (such as 2-chlorophenyl) generally enhancing binding affinity relative to alkyl or unsubstituted phenyl sulfamoyl groups in related sulfonamide-based enzyme inhibitors [3]. The target compound's specific substitution pattern—2-chlorophenyl at the sulfamoyl nitrogen—introduces both steric bulk and a moderate electron-withdrawing effect (Hammett σₘ = 0.37 for Cl) that can fine-tune inhibitor-enzyme interactions compared with the N-butyl or N-morpholino analogs available from the same benzimidazole-2-sulfonic acid series.

Glutamate racemase Antibacterial drug discovery Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic Acid (CAS 1513877-23-0)


Antibacterial Fragment-Based Screening Targeting Glutamate Racemase

The benzimidazole-2-sulfonic acid scaffold is a validated glutamate racemase (GR) inhibitor pharmacophore, as established by in silico and biochemical studies with the parent compound BISA [1]. The target compound extends this scaffold with a 5-[(2-chlorophenyl)sulfamoyl] group that may engage auxiliary pockets at the GR active-site periphery. Procurement of this compound enables medicinal chemistry teams to explore SAR beyond the parent BISA scaffold, potentially identifying analogs with improved potency or selectivity against pathogenic bacterial GR enzymes, including those from drug-resistant strains.

Scaffold-Hopping Studies in NSAID Metabolite Research

Because the target compound is a structural isomer of 5-Hydroxy Lornoxicam (a COX-inhibiting NSAID metabolite) but built on a benzimidazole rather than thienothiazine core, it serves as a powerful tool compound for scaffold-hopping experiments. Researchers investigating COX-1/COX-2 selectivity, off-target kinase interactions, or metabolic stability of lornoxicam analogs can use this benzimidazole isomer to disentangle scaffold-dependent effects from substituent-dependent effects, since the two compounds share identical elemental composition (C₁₃H₁₀ClN₃O₅S₂) but differ entirely in their core ring system [2].

Polypharmacology Library Design for Sulfonamide-Based Enzyme Inhibition

The compound's dual sulfonic acid and aryl sulfonamide functional groups provide a versatile binding motif suitable for broad-spectrum enzyme inhibition screening, including carbonic anhydrase isoforms, sulfatases, and sulfotransferases [3]. Its calculated physicochemical profile (LogP 2.26, TPSA 129.22 Ų) predicts acceptable cell permeability for intracellular target engagement . Procurement for inclusion in diversity-oriented screening libraries is recommended when the goal is to maximize functional-group diversity per compound, thereby increasing the probability of identifying novel inhibitor chemotypes across multiple target classes.

Synthetic Methodology Development for Benzimidazole-2-Sulfonic Acid Derivatization

The synthesis of this compound requires selective sulfonylation at the 5-position of benzimidazole-2-sulfonic acid with 2-chlorobenzenesulfonyl chloride, a transformation that necessitates careful control of regioselectivity and protection of the 2-sulfonic acid group [3]. As such, the compound serves as both a reference standard and a substrate for developing improved synthetic routes to N-sulfonated benzimidazole derivatives, with applications in process chemistry optimization and the preparation of focused compound libraries for medicinal chemistry programs.

Quote Request

Request a Quote for 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.